molecular formula C6H10O3 B7798837 2-Hydroxyethyl methacrylate CAS No. 12676-48-1

2-Hydroxyethyl methacrylate

Cat. No. B7798837
CAS RN: 12676-48-1
M. Wt: 130.14 g/mol
InChI Key: WOBHKFSMXKNTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05244673

Procedure details

A mixture was prepared by combining aprotinin 1 g.; elastatinal 0.1 g.; flurbiprofen 0.1 g.; dexamethasone sodium phosphate 0.1 g.; neomycin sulfate; and physiological saline up to 100 g. A contact lens form the crosslinked polymer of 2-hydroxyethyl methacrylate (38 percent by weight of equilibrium water) was swelled in the given solution for 24 hours. The contact lens was used for the treatment of nonhealing corneal erosions. Within a week after application the reepithalization was sped up. Extraordinary results were attained after severe etching and burning of the anterior segment of the eye. The intraocular inflammation did not develop, the cornea did not exhibit ulceration and healed with a scar to place within a month. The transparency recovered in the periphery of the cornea.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
neomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C@H:2](NC([C@@H](NC([C@@H](NC(N[C@H](C(O)=O)CC(C)C)=O)[C@H]1NC(=N)NCC1)=O)CCC(N)=O)=O)[CH:3]=[O:4].[CH3:37][CH:38]([C:52]([OH:54])=[O:53])[C:39]1C=CC(C2C=CC=CC=2)=C(F)C=1.C[C@H]1[C@](O)(C(COP([O-])(O)=O)=O)[C@]2(C)[C@H]([C@H]3[C@](F)([C@@H](O)C2)[C@]2(C)C(=CC(C=C2)=O)CC3)C1.[Na+].C1[C@H](N)[C@@H](O[C@H]2O[C@H](CN)[C@@H](O)[C@H](O)[C@H]2N)[C@H](O[C@@H]2O[C@H](CO)[C@@H](O[C@H]3O[C@@H](CN)[C@@H](O)[C@H](O)[C@H]3N)[C@H]2O)[C@@H](O)[C@@H]1N.OS(O)(=O)=O>>[C:52]([O:54][CH2:2][CH2:3][OH:4])(=[O:53])[C:38]([CH3:37])=[CH2:39] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N)N1)NC(=O)N[C@@H](CC(C)C)C(=O)O
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
CC(C=1C=CC(=C(C1)F)C=2C=CC=CC2)C(=O)O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+]
Step Four
Name
neomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05244673

Procedure details

A mixture was prepared by combining aprotinin 1 g.; elastatinal 0.1 g.; flurbiprofen 0.1 g.; dexamethasone sodium phosphate 0.1 g.; neomycin sulfate; and physiological saline up to 100 g. A contact lens form the crosslinked polymer of 2-hydroxyethyl methacrylate (38 percent by weight of equilibrium water) was swelled in the given solution for 24 hours. The contact lens was used for the treatment of nonhealing corneal erosions. Within a week after application the reepithalization was sped up. Extraordinary results were attained after severe etching and burning of the anterior segment of the eye. The intraocular inflammation did not develop, the cornea did not exhibit ulceration and healed with a scar to place within a month. The transparency recovered in the periphery of the cornea.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
neomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C@H:2](NC([C@@H](NC([C@@H](NC(N[C@H](C(O)=O)CC(C)C)=O)[C@H]1NC(=N)NCC1)=O)CCC(N)=O)=O)[CH:3]=[O:4].[CH3:37][CH:38]([C:52]([OH:54])=[O:53])[C:39]1C=CC(C2C=CC=CC=2)=C(F)C=1.C[C@H]1[C@](O)(C(COP([O-])(O)=O)=O)[C@]2(C)[C@H]([C@H]3[C@](F)([C@@H](O)C2)[C@]2(C)C(=CC(C=C2)=O)CC3)C1.[Na+].C1[C@H](N)[C@@H](O[C@H]2O[C@H](CN)[C@@H](O)[C@H](O)[C@H]2N)[C@H](O[C@@H]2O[C@H](CO)[C@@H](O[C@H]3O[C@@H](CN)[C@@H](O)[C@H](O)[C@H]3N)[C@H]2O)[C@@H](O)[C@@H]1N.OS(O)(=O)=O>>[C:52]([O:54][CH2:2][CH2:3][OH:4])(=[O:53])[C:38]([CH3:37])=[CH2:39] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N)N1)NC(=O)N[C@@H](CC(C)C)C(=O)O
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
CC(C=1C=CC(=C(C1)F)C=2C=CC=CC2)C(=O)O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+]
Step Four
Name
neomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.